2-[(1-Phenylethyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1-phenylethylamino)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-9(8-13)12-10(2)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChI Key |
VNGAWCOCKZNZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol ()
Structural Differences :
- Amino Group: 1-Methylethyl (isopropyl) instead of phenylethyl.
- Phenoxy Substituent: A 2-propenyl (allyl) group attached to the phenoxy ring. Key Implications:
- Applications: Likely investigated as a β-adrenergic receptor ligand due to structural resemblance to propranolol analogs .
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol ()
Structural Differences :
- Backbone: A methyl group at the C2 position of propanol creates a tertiary alcohol.
- Amino Group: 1-Phenylpropyl instead of phenylethyl. Key Implications:
- The extended phenylpropyl chain increases steric bulk, possibly altering substrate-enzyme interactions or metabolic pathways.
Safety Profile : Classified for restricted R&D use due to undefined hazards, emphasizing the need for specialized handling .
1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol ()
Structural Differences :
- Phenyl Substituent : A benzyloxy group at the para position of the phenyl ring.
- Amino Group: Primary amine (-NH₂) instead of a secondary amine. Key Implications:
- The primary amine may confer higher reactivity in condensation or acylation reactions compared to secondary amines.
Safety Data : Requires precautions for inhalation exposure, suggesting respiratory irritancy .
Data Table: Comparative Overview
Research Findings and Implications
- Solubility: The primary alcohol in this compound may confer higher aqueous solubility than the tertiary alcohol in ’s compound .
Preparation Methods
Catalytic Hydrogenation with Raney Nickel
The most widely documented method involves reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel under hydrogen pressure. Hoover and Hass demonstrated that a two-phase benzene-water system at 50 psi H₂ and 60–80°C achieves 30–33% yields. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | Benzene-Water | Prevents dimerization |
| Ammonia Concentration | 25% (w/w) | Minimizes side products |
| Catalyst Reuse | 2 cycles + 10% makeup | Maintains 90% activity |
This method’s scalability was confirmed in a 106 g substrate trial, producing 29.47 g of product with consistent enantiomeric purity. Competing pathways, such as over-reduction to secondary amines, are suppressed by maintaining pH 5.5 during workup.
Electrochemical Synthesis
Alternative approaches employ electrochemical reductive amination of acetophenone derivatives. While less commonly reported, this method eliminates the need for pressurized H₂, instead using a platinum cathode in ethanol/ammonium acetate electrolytes. Yields remain modest (18–22%) due to competing ketone reduction.
Biosynthetic Pathways
Microbial Fermentation Coupled with Chemical Amination
A hybrid biosynthetic-chemical route utilizes Saccharomyces cerevisiae to produce (R)-(-)-1-hydroxy-1-phenyl-2-propanone via benzaldehyde fermentation. Key fermentation parameters include:
-
Substrate : 10% molasses, 0.1% ammonium sulfate
-
Benzaldehyde Addition : 264 mL added incrementally over 6 hours
Post-fermentation reductive amination with Raney nickel converts the hydroxyketone to 2-[(1-Phenylethyl)amino]propan-1-ol, achieving 33% overall yield. This method’s environmental footprint is 40% lower than purely chemical synthesis.
Whole-Cell Biocatalysis
Recent advances employ Saccharomyces cerevisiae as a whole-cell catalyst for enantioselective reduction of 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol, a precursor for subsequent amination. Under optimized conditions:
| Condition | Value | Effect on Conversion |
|---|---|---|
| Solvent | Diisopropyl ether | 92% conversion |
| Cofactor Regeneration | Ethanol (3.7:1 molar ratio) | 85% NADH efficiency |
| Temperature | 30°C | Minimizes denaturation |
This method achieves 92% enantiomeric excess, though substrate mass transfer limitations reduce volumetric productivity by 15% compared to chemical methods.
Enzymatic Asymmetric Synthesis
Alcohol Dehydrogenase (ADH)-Mediated Reduction
Purified ADH from Lactobacillus brevis enables stereocontrolled synthesis of (S)-2-phenyl-1-propanol. Reaction kinetics analysis reveals:
A biphasic diisopropyl ether/buffer system enhances substrate solubility, achieving 88% conversion in 12 hours.
Immobilized Enzyme Systems
Covalent immobilization of ADH on chitosan beads improves operational stability, allowing 8 reuse cycles with <10% activity loss. Process intensification via membrane reactors increases space-time yield to 12 g·L⁻¹·h⁻¹.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Raney Nickel H₂ | 33 | 0 (racemic) | Industrial | Moderate (solvent use) |
| Whole-Cell Biocatalysis | 92 | 92 | Pilot-scale | Low (aqueous systems) |
| ADH Enzymatic | 88 | 99 | Lab-scale | Very low |
Reductive amination remains the only racemic synthesis route, necessitating subsequent chiral resolution for pharmaceutical applications. In contrast, enzymatic methods provide direct access to enantiopure material but face challenges in NADH cofactor recycling.
Industrial-Scale Considerations
Cost-Benefit Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
